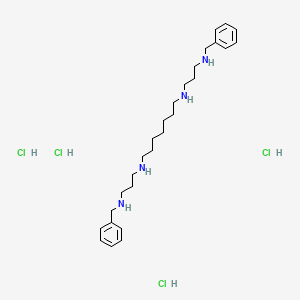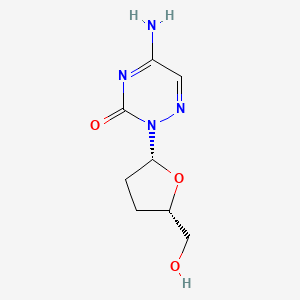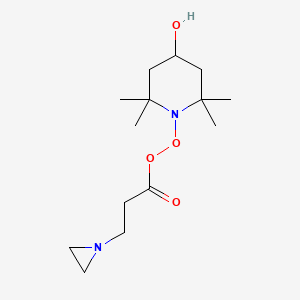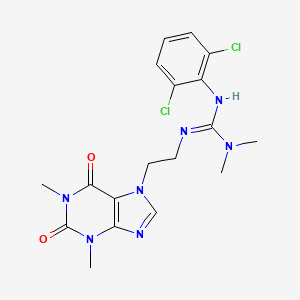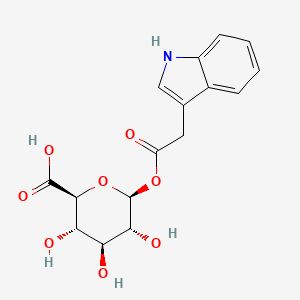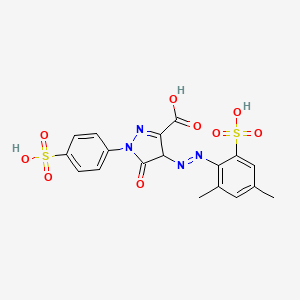
1H-Pyrazole-3-carboxylic acid, 4-((2,4-dimethyl-6-sulfophenyl)azo)-4,5-dihydro-5-oxo-1-(4-sulfophenyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Pyrazole-3-carboxylic acid, 4-((2,4-dimethyl-6-sulfophenyl)azo)-4,5-dihydro-5-oxo-1-(4-sulfophenyl)- is a complex organic compound that belongs to the class of azo compounds. These compounds are characterized by the presence of a nitrogen-nitrogen double bond (N=N) and are often used in dyes and pigments due to their vivid colors.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Pyrazole-3-carboxylic acid, 4-((2,4-dimethyl-6-sulfophenyl)azo)-4,5-dihydro-5-oxo-1-(4-sulfophenyl)- typically involves the following steps:
Diazotization: The starting material, 2,4-dimethyl-6-sulfophenylamine, is diazotized using sodium nitrite and hydrochloric acid to form the diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with 1H-Pyrazole-3-carboxylic acid under alkaline conditions to form the azo compound.
Oxidation: The resulting compound is oxidized to introduce the sulfone group.
Industrial Production Methods
In an industrial setting, the production of this compound would involve large-scale reactors and precise control of reaction conditions to ensure high yield and purity. The process would likely include steps for purification, such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
1H-Pyrazole-3-carboxylic acid, 4-((2,4-dimethyl-6-sulfophenyl)azo)-4,5-dihydro-5-oxo-1-(4-sulfophenyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: The azo group can be reduced to form the corresponding amine.
Substitution: Various substituents can be introduced at different positions on the pyrazole ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, hydrogen gas with a palladium catalyst.
Substitution Reagents: Halogenating agents, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the azo group would yield the corresponding amine, while oxidation could introduce sulfone or other functional groups.
Applications De Recherche Scientifique
1H-Pyrazole-3-carboxylic acid, 4-((2,4-dimethyl-6-sulfophenyl)azo)-4,5-dihydro-5-oxo-1-(4-sulfophenyl)- has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development.
Industry: Used as a dye or pigment in various industrial applications.
Mécanisme D'action
The mechanism by which this compound exerts its effects depends on its specific application. In biological systems, it may interact with specific enzymes or receptors, leading to changes in cellular processes. The azo group can undergo reduction to form reactive intermediates that can interact with DNA or proteins.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1H-Pyrazole-3-carboxylic acid, 4-((2,4-dimethylphenyl)azo)-4,5-dihydro-5-oxo-1-(4-sulfophenyl)-
- 1H-Pyrazole-3-carboxylic acid, 4-((2,4-dimethyl-6-sulfophenyl)azo)-4,5-dihydro-5-oxo-1-(4-methylphenyl)-
Uniqueness
The presence of the sulfone group and the specific substitution pattern on the phenyl rings make 1H-Pyrazole-3-carboxylic acid, 4-((2,4-dimethyl-6-sulfophenyl)azo)-4,5-dihydro-5-oxo-1-(4-sulfophenyl)- unique compared to other similar compounds. These structural features can influence its chemical reactivity and biological activity.
Propriétés
Numéro CAS |
149497-04-1 |
|---|---|
Formule moléculaire |
C18H16N4O9S2 |
Poids moléculaire |
496.5 g/mol |
Nom IUPAC |
4-[(2,4-dimethyl-6-sulfophenyl)diazenyl]-5-oxo-1-(4-sulfophenyl)-4H-pyrazole-3-carboxylic acid |
InChI |
InChI=1S/C18H16N4O9S2/c1-9-7-10(2)14(13(8-9)33(29,30)31)19-20-15-16(18(24)25)21-22(17(15)23)11-3-5-12(6-4-11)32(26,27)28/h3-8,15H,1-2H3,(H,24,25)(H,26,27,28)(H,29,30,31) |
Clé InChI |
JKVMXAVUHSRVEY-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C(=C1)S(=O)(=O)O)N=NC2C(=NN(C2=O)C3=CC=C(C=C3)S(=O)(=O)O)C(=O)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


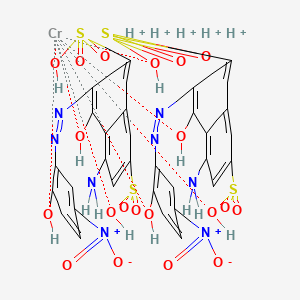
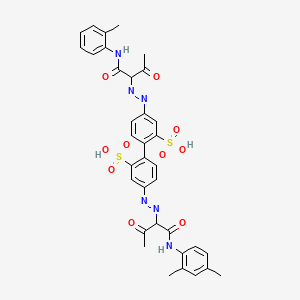
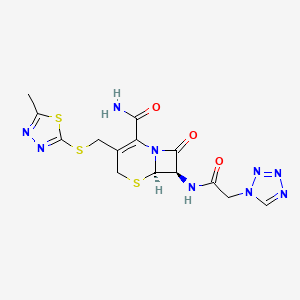
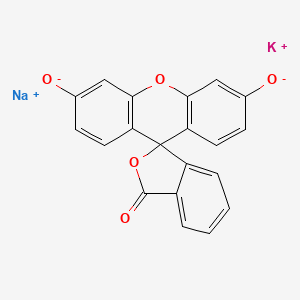
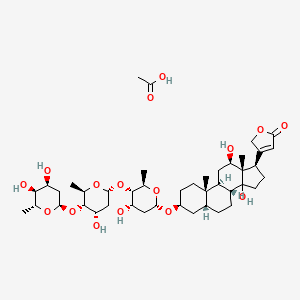
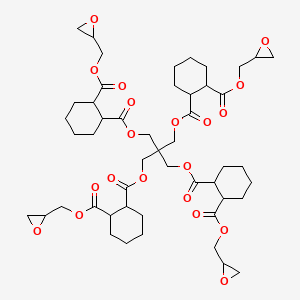
![[(3S,3aR,6S,6aS)-3-[3-(4-chlorophenoxy)propylamino]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride](/img/structure/B12785382.png)
![5-(3-amino-2-methylsulfonyl-3-oxopropyl)-2-methoxy-N-[[4-(trifluoromethyl)phenyl]methyl]benzamide](/img/structure/B12785390.png)
